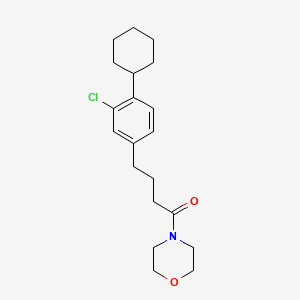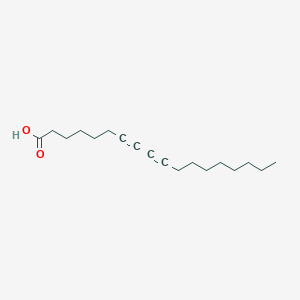
7,9-Octadecadiynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Octadecadiynoic acid is a conjugated diacetylenic fatty acid with the molecular formula C18H28O2 This compound is characterized by the presence of two triple bonds at the 7th and 9th positions of the octadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-octadecadiynoic acid typically involves the oxidative coupling of 6-heptynoic acid and 1-undecyne. This reaction requires an excess of 1-undecyne to yield the desired product. The reaction is catalyzed by cuprous chloride in the presence of oxygen . The general reaction scheme is as follows: [ \text{CH}_3(\text{CH}_2)_5\text{C}\equiv\text{C} + \text{CH}_3(\text{CH}_2)_8\text{C}\equiv\text{C} \rightarrow \text{CH}_3(\text{CH}_2)_5\text{C}\equiv\text{C}-\text{C}\equiv\text{C}(\text{CH}_2)_8\text{COOH} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of cuprous chloride as a catalyst is common in industrial settings due to its effectiveness in promoting the oxidative coupling reaction .
Chemical Reactions Analysis
Types of Reactions: 7,9-Octadecadiynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction of the triple bonds can yield saturated or partially saturated fatty acids.
Substitution: The triple bonds in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the triple bonds.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products:
Oxidation: Products include diacids and other oxidized derivatives.
Reduction: Products include saturated or partially saturated fatty acids.
Substitution: Products depend on the nucleophile used and can include halogenated or aminated derivatives.
Scientific Research Applications
7,9-Octadecadiynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 7,9-octadecadiynoic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially leading to the modulation of biological processes. For example, its interaction with cellular membranes can disrupt membrane integrity, leading to antimicrobial effects. Additionally, its ability to form reactive intermediates may contribute to its anticancer properties by inducing apoptosis in cancer cells .
Similar Compounds:
6-Hydroxy-7,9-octadecadiynoic acid: This compound has a hydroxyl group at the 6th position, which imparts different chemical properties and reactivity.
8,10-Octadecadiynoic acid: This isomer has triple bonds at the 8th and 10th positions, leading to different chemical behavior and applications.
Uniqueness: this compound is unique due to the specific positioning of its triple bonds, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and materials with unique properties .
properties
CAS RN |
33128-25-5 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
octadeca-7,9-diynoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,13-17H2,1H3,(H,19,20) |
InChI Key |
LDZUDUYCHODRLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CC#CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



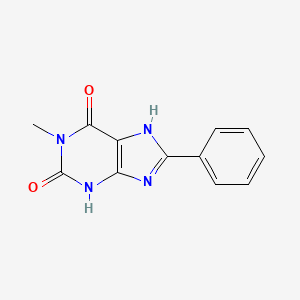
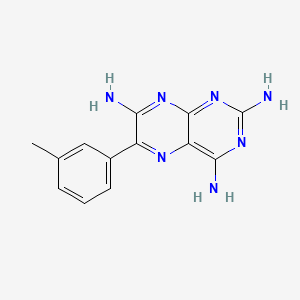

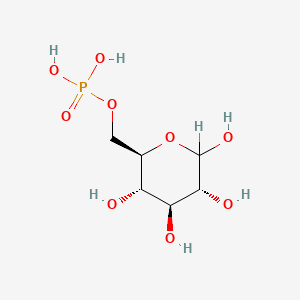
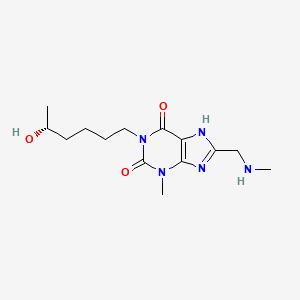
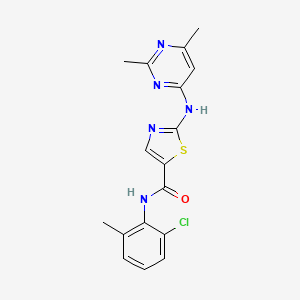
![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B3062553.png)


![2-[4-(Carboxymethylsulfanylcarbothioyl)piperazine-1-carbothioyl]sulfanylacetic acid](/img/structure/B3062581.png)

